4-(Decyloxy)benzoic acid

Catalog No.
S705618
CAS No.
5519-23-3
M.F
C17H26O3
M. Wt
278.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Decyloxy)benzoic acid

CAS Number

5519-23-3

Product Name

4-(Decyloxy)benzoic acid

IUPAC Name

4-decoxybenzoic acid

Molecular Formula

C17H26O3

Molecular Weight

278.4 g/mol

InChI

InChI=1S/C17H26O3/c1-2-3-4-5-6-7-8-9-14-20-16-12-10-15(11-13-16)17(18)19/h10-13H,2-9,14H2,1H3,(H,18,19)

InChI Key

NZNICZRIRMGOFG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O

4-(Decyloxy)benzoic acid is an organic compound with the molecular formula C17H26O3C_{17}H_{26}O_{3} and a molecular weight of 278.39 g/mol. It appears as a solid at room temperature and is characterized by the presence of a decyloxy group attached to the para position of the benzoic acid structure. This compound is notable for its liquid crystalline properties, making it of interest in various scientific and industrial applications, particularly in materials science and organic chemistry .

  • Esterification: When reacted with alcohols, it can form esters, which are important in synthesizing liquid crystals.
  • Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its carboxylic acid form.
  • Condensation Reactions: It can participate in condensation reactions with other organic compounds to form larger molecules.

For instance, one synthetic route involves the reaction of benzoic acid with decanol to yield 4-(Decyloxy)benzoic acid through an esterification process .

The synthesis of 4-(Decyloxy)benzoic acid typically involves the following methods:

  • Esterification: Reacting benzoic acid with decanol in the presence of a catalyst (e.g., sulfuric acid) to form the ester.
  • Acid-Catalyzed Reactions: Further reactions can be catalyzed by acids to achieve desired derivatives or modifications.
  • Liquid Crystalline Phase Formation: The compound can be synthesized in conditions that favor its liquid crystalline phase, enhancing its properties for specific applications .

4-(Decyloxy)benzoic acid finds applications in various fields:

  • Liquid Crystals: It is primarily used in the development of liquid crystal displays due to its favorable thermal and optical properties.
  • Material Science: The compound is utilized in creating advanced materials that require specific thermal and mechanical characteristics.
  • Organic Synthesis: It serves as a building block for synthesizing other organic compounds and materials .

Studies have focused on the interactions between 4-(Decyloxy)benzoic acid and various substrates, particularly concerning its liquid crystalline behavior. Research has shown that this compound can selectively adsorb onto surfaces, which is crucial for applications like structural isomer separation. The thermodynamic properties of 4-(Decyloxy)benzoic acid have been evaluated under varying conditions, demonstrating its stability and effectiveness as a liquid crystal .

Several compounds share structural similarities with 4-(Decyloxy)benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Octyloxybenzoic AcidC_{15}H_{22}O_{3}Shorter alkyl chain; different thermal properties
4-Dodecyloxybenzoic AcidC_{19}H_{30}O_{3}Longer alkyl chain; enhanced solubility
4-Nonoxybenzoic AcidC_{13}H_{18}O_{3}Intermediate chain length; varied crystallinity

Uniqueness of 4-(Decyloxy)benzoic Acid

What sets 4-(Decyloxy)benzoic acid apart from these similar compounds is its optimal balance between hydrophobicity and hydrophilicity due to the decyl group, which enhances its utility in liquid crystal applications. Its specific phase behavior at various temperatures also makes it particularly valuable for research in thermotropic liquid crystals .

4-(Decyloxy)benzoic acid (C₁₇H₂₆O₃), a member of the p-alkoxybenzoic acid family, was first synthesized in the mid-20th century during systematic investigations into hydrogen-bonded liquid crystalline materials. Its structure comprises a benzoic acid core substituted with a decyloxy chain (–O–C₁₀H₂₁) at the para position. Early synthetic routes involved nucleophilic substitution reactions, such as the alkylation of methyl-4-hydroxybenzoate with 1-bromodecane under basic conditions. This method yielded the ester intermediate, which was subsequently hydrolyzed to the carboxylic acid. The compound’s CAS registry number (5519-23-3) and molecular weight (278.39 g/mol) were established during its characterization.

By the 1970s, advancements in microwave-assisted synthesis streamlined production, enabling higher purity and scalability. The development of 4-(decyloxy)benzoic acid paralleled broader interest in thermotropic liquid crystals, where its ability to form dimers via hydrogen bonding distinguished it from non-mesogenic analogs.

Significance in Liquid Crystal Research

4-(Decyloxy)benzoic acid became a cornerstone in liquid crystal (LC) research due to its unique self-assembly properties. The molecule forms hydrogen-bonded dimers through carboxylic acid groups, creating rod-like structures that stabilize smectic and nematic phases. Key milestones include:

PropertyValue/ObservationSignificance
Mesophase Range94–143°C (lit.)Broad thermal stability for device design
Nematic-to-Isotropic Shift (ΔT)Up to 31°C with ZnO dopingEnhanced tunability via nanocomposites
Layer Spacing in Smectic-C PhaseTemperature-dependent tiltValidated "zigzag" molecular models

Studies using polarized optical microscopy (POM) and differential scanning calorimetry (DSC) revealed that the compound exhibits smectic-C and nematic phases, with phase transitions sensitive to alkyl chain length and doping. For instance, doping with 3% ZnO nanoparticles pre-functionalized with 4-(decyloxy)benzoic acid increased the nematic-isotropic transition temperature by 31°C, demonstrating its utility in nanocomposite design.

Evolution of Scientific Understanding and Applications

Initial research focused on phase behavior, but recent studies have expanded into advanced applications:

Nanocomposite Engineering

Functionalizing nanoparticles (e.g., ZnO) with 4-(decyloxy)benzoic acid enables the creation of hybrid materials with tailored electro-optical properties. These composites exhibit enhanced thermal stability and responsiveness to external stimuli.

Surface Science and Chromatography

Inverse gas chromatography (IGC) studies quantified the compound’s surface energy (γₛᴰ = 38–42 mJ/m²) and acidity-basicity constants (Kᴅ/Kₐ ≈ 0.89), highlighting its selectivity in separating structural isomers like butyl alcohol and amyl alcohol.

Spectroscopic Insights

Raman spectroscopy elucidated molecular reorientation during phase transitions. Key bands at 773 cm⁻¹ (C–O stretch) and 1280 cm⁻¹ (C–C aromatic stretch) undergo intensity shifts at the smectic-to-nematic transition, providing real-time monitoring tools.

Rheological Innovations

Shear-thinning behavior in the nematic phase (viscosity reduction ≥50% at 200 s⁻¹) facilitates applications in lubricants and polymer processing.

Structural and Synthetic Advances

Molecular Design and Crystallography

X-ray diffraction studies confirmed a monoclinic crystal system (space group P2₁/c) with dimeric pairs linked by O–H···O hydrogen bonds (2.65 Å). The decyloxy chain adopts a fully extended conformation, contributing to layered smectic ordering.

Modern Synthetic Protocols

Current methods emphasize sustainability:

  • Microwave-Assisted Alkylation:
    Reacting 4-hydroxybenzoic acid with 1-bromodecane under microwave irradiation reduces reaction times from hours to minutes.
  • Flow Chemistry:Continuous-flow systems achieve yields >90% with minimal waste.

Molecular Formula and Standard Identifiers

4-(Decyloxy)benzoic acid represents a significant member of the para-substituted benzoic acid family, characterized by specific molecular identifiers that establish its chemical identity [1] [2] [3]. The compound possesses the molecular formula C17H26O3, with a molecular weight of 278.39 grams per mole [1] [4] [5]. This molecular composition reflects the presence of seventeen carbon atoms, twenty-six hydrogen atoms, and three oxygen atoms, which collectively form the characteristic structure of this alkoxy-substituted aromatic carboxylic acid [2] [3].

The Chemical Abstracts Service registry number for this compound is 5519-23-3, providing a unique identifier that distinguishes it from other chemical substances [1] [4] [6]. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is designated as NZNICZRIRMGOFG-UHFFFAOYSA-N [1] [2] [3]. The Simplified Molecular Input Line Entry System representation is CCCCCCCCCCOC1=CC=C(C=C1)C(=O)O, which provides a linear notation describing the molecular structure [1] [2] [5].

The PubChem Compound Identifier Database assigns this compound the identifier 138527 [1] [2], while the Molecular Design Limited number is MFCD00020360 [1] [7] [6]. These standardized identifiers facilitate accurate communication and database searches across various chemical information systems and research platforms [4] [6].

PropertyValue
Molecular FormulaC17H26O3 [1]
Molecular Weight278.39 g/mol [1] [4]
Chemical Abstracts Service Number5519-23-3 [1] [4]
International Chemical Identifier KeyNZNICZRIRMGOFG-UHFFFAOYSA-N [1] [2]
PubChem Identifier138527 [1] [2]
Molecular Design Limited NumberMFCD00020360 [1] [7]

Nomenclature and Systematic Naming Conventions

The systematic nomenclature of 4-(Decyloxy)benzoic acid follows established International Union of Pure and Applied Chemistry conventions for aromatic carboxylic acid derivatives [8] [9] [10]. The International Union of Pure and Applied Chemistry name for this compound is 4-decoxybenzoic acid, reflecting the standard approach for naming para-substituted benzoic acid derivatives [1] [2] [5]. This nomenclature system prioritizes the carboxylic acid functionality as the principal functional group, with the aromatic ring serving as the parent structure [10].

The compound exhibits multiple acceptable systematic names that reflect different nomenclatural approaches [1] [7] [6]. Alternative designations include 4-n-decyloxybenzoic acid, para-decyloxybenzoic acid, and benzoic acid, 4-(decyloxy)- [1] [7] [5]. These variations demonstrate the flexibility within systematic nomenclature while maintaining chemical accuracy and structural clarity [9] [11].

The numbering system in this nomenclature assigns the carboxylic acid carbon as position 1, with the decyloxy substituent located at position 4 on the benzene ring [9] [10]. This para-substitution pattern represents the 1,4-disubstitution arrangement on the aromatic ring, where the two functional groups are positioned directly opposite each other [12] [13] [9]. The prefix "decyloxy" indicates the presence of a ten-carbon alkyl chain connected through an ether linkage to the aromatic ring [11] [10].

The systematic naming conventions also accommodate the description of stereochemical and conformational aspects of the molecule [8] [11]. The decyl chain component follows standard alkyl group nomenclature, where "dec-" indicates ten carbon atoms and "-oxy" signifies the ether linkage connecting the alkyl chain to the aromatic system [11] [10]. This systematic approach ensures consistent communication across different chemical contexts and research applications [8] [9].

Nomenclature TypeName
International Union of Pure and Applied Chemistry Name4-decoxybenzoic acid [1] [2]
Common Name4-(Decyloxy)benzoic acid [1] [4]
Alternative Systematic Namepara-decyloxybenzoic acid [1] [7]
Chemical Abstracts Service NameBenzoic acid, 4-(decyloxy)- [1] [5]

Structural Features and Molecular Architecture

The molecular architecture of 4-(Decyloxy)benzoic acid encompasses three distinct structural domains that collectively define its chemical and physical properties [14] [15] [16]. The compound exhibits a linear arrangement extending from the carboxylic acid functionality through the aromatic ring to the terminal alkyl chain, creating an amphiphilic molecular structure with both hydrophilic and hydrophobic regions [17] [15] [18].

Crystallographic studies reveal that the molecule adopts specific conformational preferences in the solid state [14]. The crystal structure demonstrates triclinic symmetry with cell dimensions of a = 8.115(1), b = 21.618(2), c = 4.820(1) Angstroms, and angles α = 94.07(1), β = 102.91(2), γ = 80.95(1) degrees [14]. The space group designation is P1̄ with Z = 2, indicating two molecules per unit cell [14].

The molecular packing in the crystal structure shows segregation of aliphatic and aromatic regions into alternating sheets [14]. The aromatic portions form planar assemblies, while the alkyl chains adopt fully extended conformations and lie at approximately 12 degrees to the sheet normal [14]. This structural arrangement reflects the amphiphilic nature of the molecule and demonstrates the influence of intermolecular interactions on solid-state organization [17] [14].

Spectroscopic characterization provides additional insight into the molecular structure and dynamics [19] [16]. Raman spectroscopic studies conducted across temperatures from 78 to 300 Kelvin reveal specific vibrational modes characteristic of the different structural components [19]. Theoretical calculations using density functional theory methods support the experimental observations and provide detailed information about molecular geometry and electronic structure [19] [15].

Para-Substitution Pattern Analysis

The para-substitution pattern in 4-(Decyloxy)benzoic acid represents a fundamental structural feature that influences both chemical reactivity and physical properties [12] [13] [20]. This substitution arrangement places the carboxylic acid group and the decyloxy substituent at positions 1 and 4 on the benzene ring, respectively, creating a symmetric electronic environment [12] [13] [9].

The para-disubstitution pattern exhibits specific spectroscopic characteristics that distinguish it from ortho and meta isomers [13]. Infrared spectroscopy reveals characteristic carbon-hydrogen wagging vibrations in the 860 to 790 reciprocal centimeters region, which is diagnostic for para-substituted benzene rings [13]. The absence of ring bending modes further confirms the para-substitution pattern [13].

Electronic effects associated with the para-substitution pattern influence the acidity of the carboxylic acid functionality [12] [20] [21]. The decyloxy group acts as an electron-donating substituent through resonance and inductive effects, which stabilizes the aromatic ring but slightly reduces the acidity compared to unsubstituted benzoic acid [12] [20] [21]. The electron-donating character of the alkoxy group creates electron density at the para position relative to the substituent, affecting the overall electronic distribution in the molecule [12] [20].

The para-substitution geometry creates a linear molecular architecture that facilitates specific intermolecular interactions [13] [14] [22]. This arrangement allows for optimal packing in crystal structures and influences liquid crystal behavior observed in related compounds [17] [14] [18]. The symmetry of the para-substitution pattern also contributes to the overall molecular symmetry and affects spectroscopic selection rules [13] [16].

Alkoxy Chain Configuration

The decyloxy chain in 4-(Decyloxy)benzoic acid adopts specific conformational arrangements that significantly influence molecular behavior and intermolecular interactions [23] [14] [22]. Crystallographic analysis reveals that the alkyl chain exists in a fully extended conformation in the solid state, maximizing van der Waals interactions between adjacent molecules [14]. This extended configuration represents the energetically favorable arrangement for long alkyl chains in crystalline environments [23] [22].

The ether linkage connecting the decyl chain to the aromatic ring exhibits characteristic bond parameters [14] [24]. The carbon-oxygen bond length in the ether linkage typically measures approximately 1.36 to 1.42 Angstroms, consistent with standard ether bond dimensions [24] [25]. The bond angle at the ether oxygen generally ranges from 112 to 118 degrees, reflecting the tetrahedral geometry around the oxygen atom [24] [25].

Conformational flexibility of the alkyl chain allows for multiple possible arrangements in solution and different phases [23] [22]. The chain contains multiple rotatable bonds that permit various conformations, though the all-trans extended form predominates in crystalline phases [23] [14] [22]. Molecular mechanics calculations suggest that the energy barriers for rotation around carbon-carbon bonds in the alkyl chain are relatively low, facilitating conformational interconversion at ambient temperatures [23] [22].

The alkoxy chain configuration influences the overall molecular shape and amphiphilic character [23] [15] [22]. The hydrophobic nature of the decyl chain contrasts with the hydrophilic carboxylic acid group, creating distinct molecular regions with different solvation preferences [17] [15] [18]. This structural feature contributes to surface activity and influences behavior at interfaces [17] [18].

Carboxylic Acid Functionality

The carboxylic acid functional group in 4-(Decyloxy)benzoic acid represents the primary reactive site and significantly influences molecular behavior through hydrogen bonding and ionization properties [26] [14] [27]. The carboxyl group exhibits characteristic structural parameters with a carbon-oxygen double bond length of approximately 1.20 to 1.23 Angstroms and a carbon-oxygen single bond length of approximately 1.32 to 1.36 Angstroms [14] [25].

Hydrogen bonding capabilities of the carboxylic acid group drive dimer formation in both solid and solution phases [14] [27]. Crystallographic studies demonstrate that molecules pair through symmetric hydrogen bonding between carboxyl groups, with the two halves of each dimer related by a center of symmetry [14]. The hydrogen bond geometry shows donor-acceptor distances typical of strong carboxylic acid dimers, with oxygen-oxygen separations of approximately 2.6 to 2.8 Angstroms [14] [27].

The acidity of the carboxylic acid functionality is influenced by the para-decyloxy substituent [20] [21] [25]. Theoretical calculations predict a pKa value of approximately 4.48, which represents a slight decrease in acidity compared to unsubstituted benzoic acid due to the electron-donating effect of the alkoxy group [6] [21]. This electronic influence reflects the resonance donation from the ether oxygen to the aromatic ring system [20] [21].

Vibrational spectroscopy provides detailed information about the carboxylic acid structure and hydrogen bonding [19] [16]. The carbonyl stretching frequency appears near 1680 reciprocal centimeters in the solid state, shifted from the typical position due to hydrogen bonding effects [19] [16]. The broad hydroxyl stretching region between 2500 and 3300 reciprocal centimeters reflects the various hydrogen bonding environments experienced by the carboxyl groups [19] [16].

Structural ParameterValueReference
Carbon-Oxygen Double Bond Length1.20-1.23 Å [14] [25]
Carbon-Oxygen Single Bond Length1.32-1.36 Å [14] [25]
Predicted pKa4.48 ± 0.10 [6]
Hydrogen Bond O-O Distance2.6-2.8 Å [14] [27]
Carbonyl Stretching Frequency~1680 cm⁻¹ [19] [16]

XLogP3

6.1

LogP

6.29 (LogP)

Melting Point

113.5 °C

Other CAS

5519-23-3

Wikipedia

P-Decyloxybenzoic acid

Dates

Modify: 2023-08-15

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